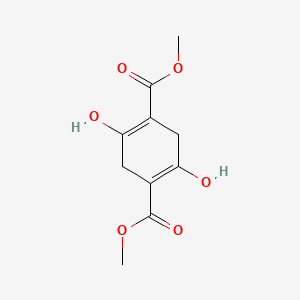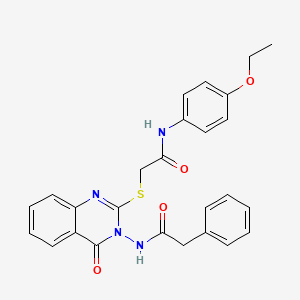![molecular formula C21H23N3O4 B2371939 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide CAS No. 896354-82-8](/img/structure/B2371939.png)
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide” belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline moiety with a ketone group at the 2 and 4 positions . The molecule also contains a methoxyphenylmethyl group attached to a pentanamide moiety.
Aplicaciones Científicas De Investigación
Hypolipidemic Activities
Research indicates that certain quinazoline derivatives have been synthesized and evaluated for their hypolipidemic activities. These compounds, including analogs of NO-1886, have shown promising results in lowering triglyceride and total cholesterol levels, with the structure-activity relationship being explored for enhanced efficacy (Kurogi et al., 1996).
Anticancer and Tubulin Polymerization Inhibition
Another study has developed novel classes of 4-(N-cycloamino)quinazolines that act as tubulin-polymerization inhibitors targeting the colchicine site. These compounds exhibit significant in vitro cytotoxic activity and potent antitumor activity in animal models, underscoring their potential as anticancer agents (Wang et al., 2014).
Antihistaminic Agents
Quinazolinone derivatives have also been identified as new classes of H1-antihistaminic agents. A series of compounds were synthesized and tested in vivo for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2009).
Anticonvulsant Evaluation
Novel quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated potent anticonvulsant effects against various seizure models, offering a new avenue for the development of anticonvulsant therapies (El-Azab et al., 2011).
Analgesic and Anti-inflammatory Activities
A study on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones showed significant analgesic and anti-inflammatory activities. These compounds were synthesized and tested, revealing their potential as therapeutic agents for managing pain and inflammation (Alagarsamy et al., 2011).
Synthesis and Analgesic Activity
Research into the synthesis and analgesic activity of specific quinazolinone derivatives demonstrated their significant analgesic properties. These findings contribute to the understanding of quinazolinone-based analgesics and their potential for clinical use (Osarodion, 2023).
Propiedades
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-16-11-9-15(10-12-16)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZBKBGTICPBQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)

![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)

![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)


![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)
